

# Cy5.5-SE in Flow Cytometry: Applications and Protocols

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## Compound of Interest

Compound Name: Cy5.5-SE

Cat. No.: B1517145

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## Introduction

Cyanine 5.5 succinimidyl ester (**Cy5.5-SE**) is a reactive fluorescent dye used for labeling biomolecules, particularly proteins and antibodies, for analysis in flow cytometry and other fluorescence-based applications. As a member of the cyanine dye family, Cy5.5 exhibits bright fluorescence in the far-red region of the spectrum, which provides a significant advantage in multicolor flow cytometry experiments by minimizing spectral overlap with other common fluorophores and reducing interference from cellular autofluorescence.[1][2] Its succinimidyl ester functional group allows for the straightforward and efficient conjugation to primary amines on target molecules.[3][4] This document provides detailed application notes and protocols for the use of **Cy5.5-SE** in flow cytometry.

## Key Spectral Properties

The spectral characteristics of Cy5.5 make it compatible with common laser lines available on many flow cytometers.[1]

Property	Wavelength (nm)
Excitation Maximum	~675 nm
Emission Maximum	~694 nm
Recommended Laser Line	633 nm or 647 nm

## Key Applications in Flow Cytometry

The unique properties of **Cy5.5-SE** make it a versatile tool for a range of flow cytometry applications, including immunophenotyping, cell proliferation assays, and apoptosis detection.

- **Immunophenotyping:** Cy5.5-conjugated antibodies are widely used for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers. The far-red emission of Cy5.5 is particularly advantageous for detecting low-abundance antigens due to the reduced background autofluorescence in this region of the spectrum.
- **Cell Proliferation Assays:** **Cy5.5-SE** can be used as a cytoplasmic dye to track cell division. The dye is retained within cells and is distributed equally between daughter cells upon division, leading to a progressive halving of fluorescence intensity with each generation. This allows for the quantitative analysis of cell proliferation over time.
- **Apoptosis Detection:** Cy5.5 can be conjugated to Annexin V to detect the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis. The use of a far-red fluorophore for this purpose allows for multiplexing with other fluorescent probes to further characterize apoptotic pathways.

## Experimental Protocols

Here we provide detailed protocols for antibody conjugation with **Cy5.5-SE** and its subsequent use in cell staining for flow cytometry.

### Protocol 1: Antibody Conjugation with Cy5.5-SE

This protocol describes the labeling of an IgG antibody with **Cy5.5-SE**. The molar ratio of dye to protein may need to be optimized for different proteins.

Materials:

- IgG antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
- **Cy5.5-SE**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

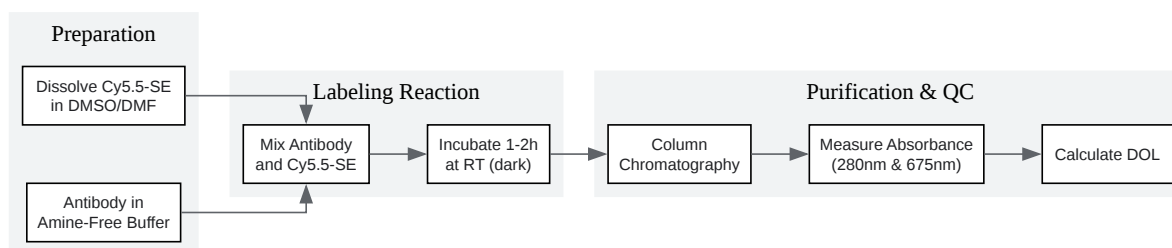
- 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against 0.1 M sodium bicarbonate buffer. Adjust the antibody concentration to 2-10 mg/mL.
- Dye Preparation: Immediately before use, dissolve **Cy5.5-SE** in DMF or DMSO to a concentration of 10 mg/mL.
- Labeling Reaction:
  - Calculate the required amount of **Cy5.5-SE**. A molar dye-to-protein ratio of 8:1 to 12:1 is a common starting point for IgG antibodies.
  - Slowly add the dissolved **Cy5.5-SE** to the antibody solution while gently vortexing.
  - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:
  - Separate the labeled antibody from the unconjugated dye using a purification column equilibrated with PBS.
  - Collect the fractions containing the labeled antibody. The labeled antibody will be visible as a colored band.
- Determination of Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of Cy5.5 (~675 nm).
  - Calculate the DOL using the following formula:  $DOL = (A_{max} * \epsilon_{protein}) / ((A_{280} - A_{max} * CF) * \epsilon_{dye})$  Where:

- $A_{\text{max}}$  is the absorbance at the dye's excitation maximum.
- $A_{280}$  is the absorbance at 280 nm.
- $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000  $\text{M}^{-1}\text{cm}^{-1}$  for IgG).
- $\epsilon_{\text{dye}}$  is the molar extinction coefficient of the dye at its excitation maximum.
- CF is the correction factor for the dye's absorbance at 280 nm.

#### DOT Diagram: Antibody Conjugation Workflow



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Caption: Workflow for conjugating antibodies with **Cy5.5-SE**.

## Protocol 2: Cell Surface Staining with a Cy5.5-Conjugated Antibody

This protocol outlines the steps for staining cell surface antigens for flow cytometry analysis.

Materials:

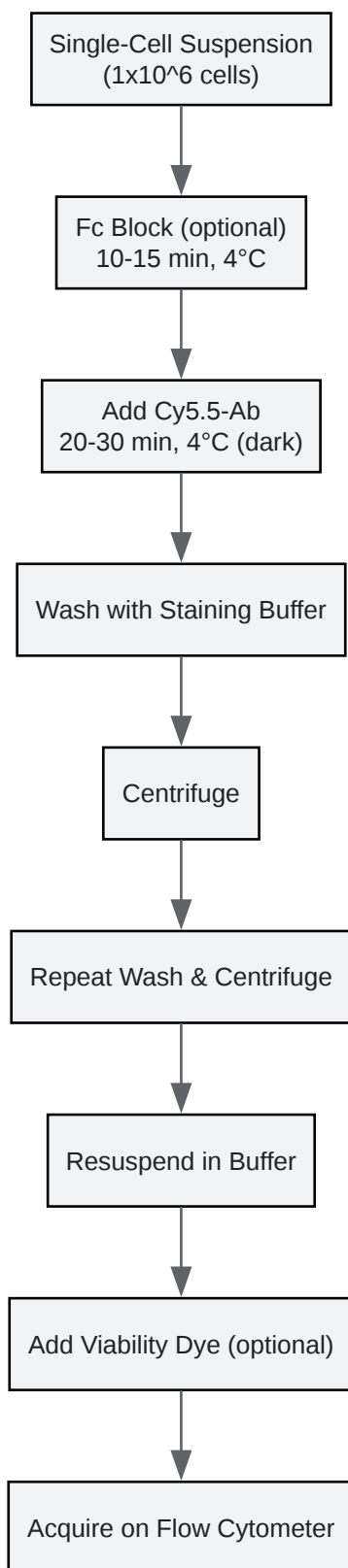
- Single-cell suspension ( $1 \times 10^7$  cells/mL)
- Cy5.5-conjugated antibody

- Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)
- Fc receptor blocking reagent (optional)
- Viability dye (optional)

#### Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of  $1 \times 10^7$  cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C.
- Staining:
  - Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into flow cytometry tubes.
  - Add the predetermined optimal concentration of the Cy5.5-conjugated antibody.
  - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing:
  - Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
  - Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.
  - Decant the supernatant and repeat the wash step twice.
- Resuspension and Data Acquisition:
  - Resuspend the cell pellet in 300-500  $\mu$ L of Flow Cytometry Staining Buffer.
  - (Optional) Add a viability dye according to the manufacturer's instructions.
  - Acquire data on a flow cytometer equipped with a 633 nm or 647 nm laser.

#### DOT Diagram: Cell Surface Staining Workflow



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Caption: Workflow for cell surface staining with a Cy5.5-conjugated antibody.

## Data Presentation

The following tables summarize hypothetical quantitative data for typical applications of **Cy5.5-SE** in flow cytometry.

Table 1: Immunophenotyping of Human PBMCs

Cell Population	Marker	% Positive (Cy5.5)	Mean Fluorescence Intensity (MFI)
T Helper Cells	CD4	45.2	$1.2 \times 10^5$
Cytotoxic T Cells	CD8	25.8	$9.8 \times 10^4$
B Cells	CD19	10.5	$7.5 \times 10^4$
NK Cells	CD56	15.1	$8.2 \times 10^4$

Table 2: Cell Proliferation Analysis by Dye Dilution

Generation	MFI of Cy5.5	% of Cells in Generation
0	$2.5 \times 10^5$	5
1	$1.2 \times 10^5$	15
2	$6.0 \times 10^4$	35
3	$3.0 \times 10^4$	25
4	$1.5 \times 10^4$	10
5+	$< 1.0 \times 10^4$	10

Table 3: Apoptosis Detection in Jurkat Cells

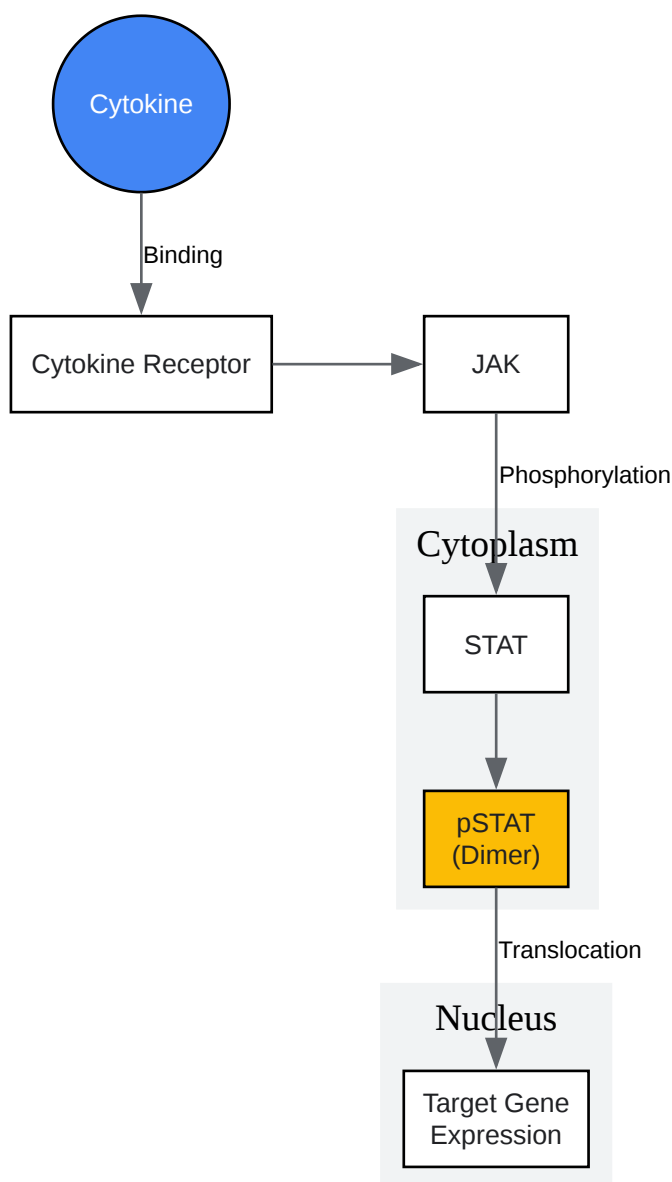
Treatment	% Annexin V-Cy5.5 Positive	% Propidium Iodide Positive
Untreated Control	4.2	2.1
Camptothecin (6 hours)	35.8	10.5

## Signaling Pathway Visualization

Cy5.5-conjugated antibodies can be used to analyze intracellular signaling pathways, such as the JAK/STAT pathway, by detecting the phosphorylation status of key proteins.

DOT Diagram: Simplified JAK/STAT Signaling Pathway





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